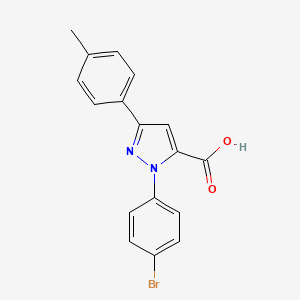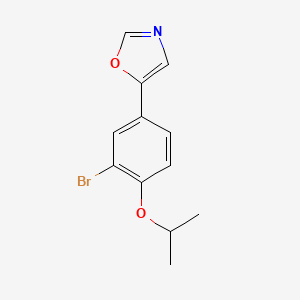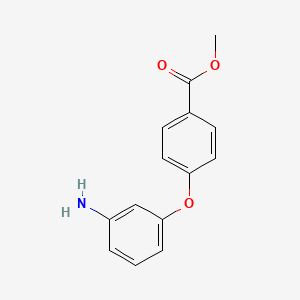![molecular formula C14H29N7O3 B6360261 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide CAS No. 331230-43-4](/img/structure/B6360261.png)
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Vue d'ensemble
Description
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide is a complex organic compound with a molecular formula of C14H28N8O4 This compound is characterized by its tetrazacyclododecane ring structure, which is functionalized with amino and oxoethyl groups
Mécanisme D'action
Target of Action
DO3AM primarily targets the 5-HT1A receptors . These receptors are a subtype of serotonin receptors, or 5-hydroxytryptamine receptors, which are critical for producing neurotransmitters that influence various biological and neurological processes .
Mode of Action
DO3AM’s mode of action lies in its ability to form stable complexes with lanthanide ions. The interaction between DO3AM and its targets involves the formation of these complexes, which can then be used for various purposes depending on the specific lanthanide involved.
Pharmacokinetics
One study indicates that the tumor-to-muscle ratio of a scandium-44 labeled do3am derivative was approximately 10-15-fold higher than that of a gallium-68 labeled do3am derivative at all time points . This suggests that the bioavailability and distribution of DO3AM may be influenced by the specific lanthanide used.
Result of Action
The molecular and cellular effects of DO3AM’s action are largely dependent on its interaction with the 5-HT1A receptors and the formation of lanthanide complexes. The compound has been studied for its potential as a contrast agent in Magnetic Resonance Imaging (MRI), particularly for its ability to enhance the visualization of tumors .
Action Environment
The action, efficacy, and stability of DO3AM can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can affect the formation of DO3AM’s lanthanide complexes . Moreover, the pH and temperature of the environment could potentially influence DO3AM’s interaction with its targets and its overall stability.
Analyse Biochimique
Biochemical Properties
The formation of the Sc(DO3AM-NI) chelate is relatively slow in acidic solution . Despite having lower thermodynamic stability than the reference Sc(DOTA), it is substantially more inert and can be regarded as an excellent Sc-binder system .
Cellular Effects
DO3AM, when labeled with Scandium-44, acts as a hypoxia-sensitive PET probe . Hypoxia promotes angiogenesis, crucial for tumor growth, and induces malignant progression and increases therapeutic resistance . Therefore, DO3AM can help detect hypoxic regions in tumors .
Molecular Mechanism
The molecular mechanism of DO3AM involves its interaction with Scandium. The Sc(DO3AM-NI) complex binds to hypoxic cells in tumors, allowing these regions to be visualized in PET scans .
Temporal Effects in Laboratory Settings
The effects of DO3AM in laboratory settings have been studied over time. The Sc(DO3AM-NI) complex shows excellent stability, making it suitable for use in long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of DO3AM have been studied at different dosages. The tumor-to-muscle (T/M) ratio of Sc(DO3AM-NI) was found to be approximately 10–15-fold higher than that of Ga(DO3AM-NI) at all time points . This indicates that Sc(DO3AM-NI) allows the visualization of tumors with higher resolution .
Subcellular Localization
Its role in detecting hypoxic regions in tumors suggests that it may localize to areas of low oxygen concentration within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide typically involves multiple steps. One common method includes the cyclization of a linear precursor containing amino and oxoethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to facilitate the formation of the tetrazacyclododecane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the tetrazacyclododecane ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.
Applications De Recherche Scientifique
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-[bis(2-amino-2-oxoethyl)amino]-N-methyl-: This compound shares a similar core structure but differs in the functional groups attached to the tetrazacyclododecane ring.
2-amino-2-oxoethyl derivatives: These compounds have similar functional groups but may differ in the ring structure or additional substituents.
Uniqueness
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N7O3/c15-12(22)9-19-3-1-18-2-4-20(10-13(16)23)6-8-21(7-5-19)11-14(17)24/h18H,1-11H2,(H2,15,22)(H2,16,23)(H2,17,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBZFMQLZGRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)N)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


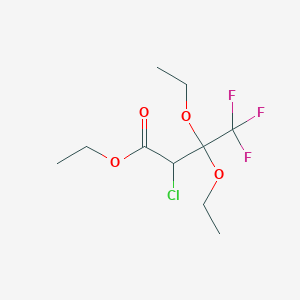
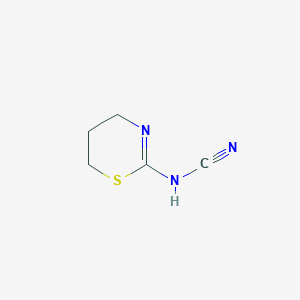

![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)

